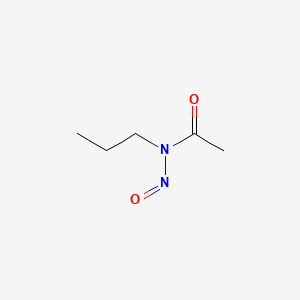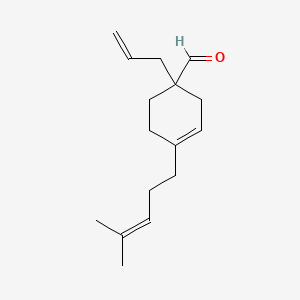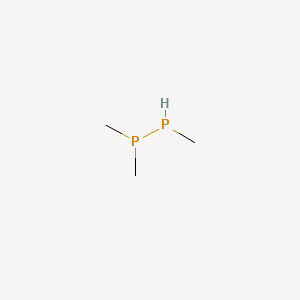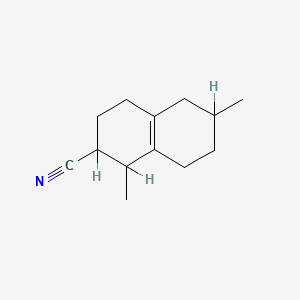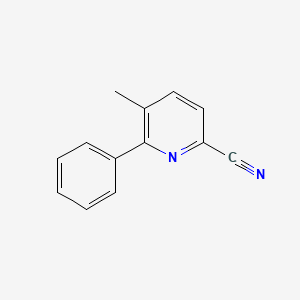
5-Methyl-6-phenylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-phenylpyridine-2-carbonitrile: is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a nitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts. The reaction is typically carried out at high temperatures (around 400°C) and involves the use of modified zeolites such as CoHY zeolite to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-phenylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, polymers, and other materials
Wirkmechanismus
The mechanism of action of 5-Methyl-6-phenylpyridine-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.
6-Methyl-2-phenylpyridine: Similar structure but with the methyl group at the 6-position.
2-Phenylpyridine: Lacks the methyl and nitrile groups but has a phenyl group at the 2-position.
Uniqueness
5-Methyl-6-phenylpyridine-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for a range of chemical reactions and interactions that are not possible with simpler pyridine derivatives .
Eigenschaften
CAS-Nummer |
875293-76-8 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-methyl-6-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-7-8-12(9-14)15-13(10)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI-Schlüssel |
PLBZCEZGENWKIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


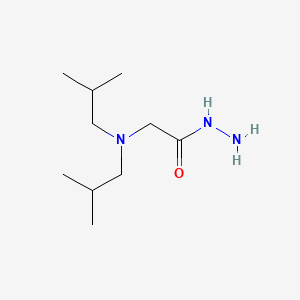

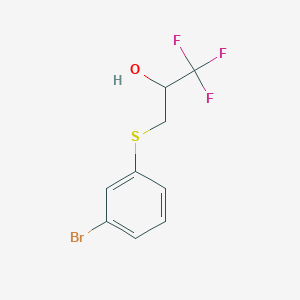
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
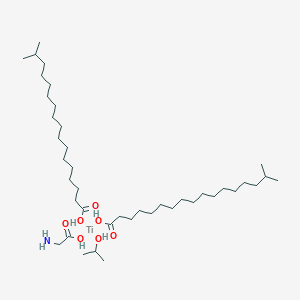
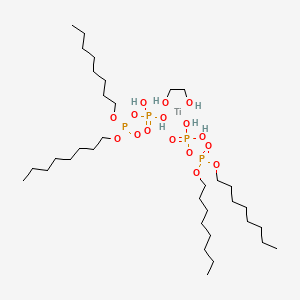
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
